molecular formula C8H7ClFNO2 B13083729 1-(Chloromethyl)-4-fluoro-2-methyl-3-nitrobenzene

1-(Chloromethyl)-4-fluoro-2-methyl-3-nitrobenzene

Cat. No.: B13083729
M. Wt: 203.60 g/mol
InChI Key: UYWKOAUUSHBGGM-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-fluoro-2-methyl-3-nitrobenzene is an organic compound with the molecular formula C8H7ClFNO2. This compound is characterized by the presence of a chloromethyl group, a fluorine atom, a methyl group, and a nitro group attached to a benzene ring. It is a derivative of benzene and is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(Chloromethyl)-4-fluoro-2-methyl-3-nitrobenzene typically involves the chloromethylation of 4-fluoro-2-methyl-3-nitrobenzene. This process can be carried out using chloromethyl methyl ether (CMME) and a Lewis acid catalyst such as zinc chloride (ZnCl2) under acidic conditions. The reaction is usually performed in a solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and yield .

Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to ensure consistent product quality and higher yields. These methods often incorporate advanced catalysts and optimized reaction conditions to minimize by-products and environmental impact.

Chemical Reactions Analysis

1-(Chloromethyl)-4-fluoro-2-methyl-3-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using chemical reductants like tin(II) chloride (SnCl2) in hydrochloric acid.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to achieve the desired products with high selectivity and yield .

Scientific Research Applications

1-(Chloromethyl)-4-fluoro-2-methyl-3-nitrobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4-fluoro-2-methyl-3-nitrobenzene depends on its specific application. In biochemical contexts, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological activity .

Comparison with Similar Compounds

1-(Chloromethyl)-4-fluoro-2-methyl-3-nitrobenzene can be compared with other similar compounds, such as:

    1-(Chloromethyl)-4-fluoro-2-methylbenzene: Lacks the nitro group, resulting in different reactivity and applications.

    1-(Chloromethyl)-4-fluoro-3-nitrobenzene: Lacks the methyl group, which may affect its physical properties and reactivity.

    1-(Chloromethyl)-4-methyl-3-nitrobenzene: Lacks the fluorine atom, leading to different electronic properties and reactivity.

The presence of the fluorine atom in this compound enhances its stability and reactivity compared to non-fluorinated analogs. The combination of functional groups in this compound makes it unique and versatile for various applications .

Properties

Molecular Formula

C8H7ClFNO2

Molecular Weight

203.60 g/mol

IUPAC Name

1-(chloromethyl)-4-fluoro-2-methyl-3-nitrobenzene

InChI

InChI=1S/C8H7ClFNO2/c1-5-6(4-9)2-3-7(10)8(5)11(12)13/h2-3H,4H2,1H3

InChI Key

UYWKOAUUSHBGGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])F)CCl

Origin of Product

United States

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